

AN-3485 IUPAC name and identifiers

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Compound of Interest		
Compound Name:	AN-3485	
Cat. No.:	B2473444	Get Quote

In-Depth Technical Guide: AN-3485

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **AN-3485**, a novel anti-inflammatory agent. The information is curated for professionals engaged in research and development within the pharmaceutical and biomedical fields.

Core Compound Identifiers

A precise understanding of a compound's identity is fundamental for research and regulatory purposes. The following table summarizes the key chemical identifiers for **AN-3485**.

Identifier Type	Value
IUPAC Name	6-(4-(aminomethyl)-2-chlorophenoxy)benzo[c] [1]oxaborol-1(3H)-ol
CAS Number	1213786-72-1 (for Hydrochloride salt)

Note: Further identifiers such as a PubChem CID and a canonical SMILES string for the base compound are not readily available in public databases, reflecting its status as a relatively novel research compound.



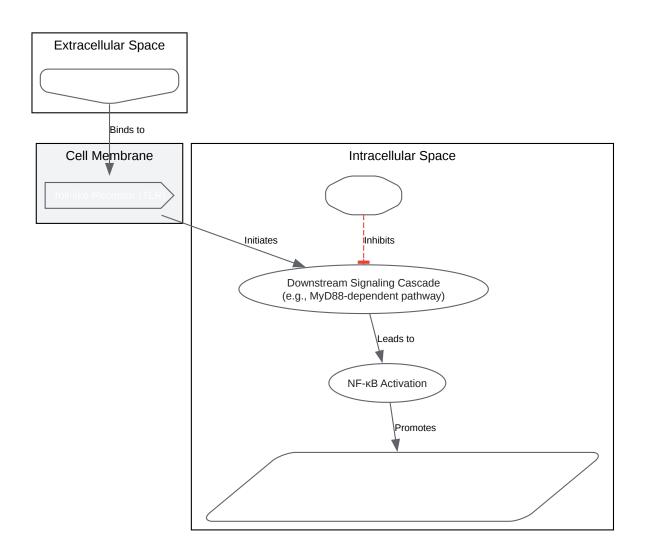
Mechanism of Action: Toll-like Receptor (TLR) Inhibition

AN-3485 functions as an inhibitor of Toll-like receptors (TLRs). TLRs are a class of proteins that play a crucial role in the innate immune system. They recognize structurally conserved molecules derived from microbes, known as pathogen-associated molecular patterns (PAMPs), and endogenous molecules associated with cell damage, known as damage-associated molecular patterns (DAMPs).

Upon activation by PAMPs or DAMPs, TLRs trigger downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6). By inhibiting TLR signaling, **AN-3485** can effectively suppress the inflammatory response.

The following diagram illustrates the generalized TLR signaling pathway and the inhibitory action of **AN-3485**.





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Figure 1: AN-3485 Inhibition of the TLR Signaling Pathway

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following outlines a synthetic methodology for a key intermediate in the preparation of **AN-3485**, as described in the scientific literature.[2]



Synthesis of 6-(4-(aminomethyl)-2-chlorophenoxy)benzo[c][1]oxaborol-1(3H)-ol:

- Reactants:
 - 3H-benzo[c][1]oxaborole-1,6-diol
 - 3-chloro-4-fluorobenzonitrile
 - Potassium carbonate (K₂CO₃)
- Solvent:
 - Dimethyl sulfoxide (DMSO)
- Procedure:
 - A solution of 3H-benzo[c][1]oxaborole-1,6-diol in DMSO is prepared.
 - Potassium carbonate and 3-chloro-4-fluorobenzonitrile are added to the solution.
 - The reaction mixture is heated at 90 °C for 7 hours.
 - After cooling to room temperature, ethyl acetate (EtOAc) is added.
 - The organic layer is washed multiple times with water.
 - The organic layer is then evaporated under vacuum to yield the intermediate product.

This is a generalized protocol based on available literature. Specific quantities, purification methods, and analytical characterization would be required for precise replication.

Concluding Remarks

AN-3485 represents a promising benzoxaborole-based anti-inflammatory agent with a mechanism of action centered on the inhibition of Toll-like receptor signaling. The provided IUPAC name and CAS number serve as foundational identifiers for further investigation. The outlined synthetic approach and the visualization of its mechanism of action offer a solid basis for researchers and drug development professionals to build upon in their exploration of this



compound's therapeutic potential. Further studies are warranted to fully elucidate its pharmacological profile and clinical applicability.

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References

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- 2. newdrugapprovals.org [newdrugapprovals.org]
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